Glutaryl-gly-gly-phe-amc
Overview
Description
Glutaryl-gly-gly-phe-amc is a proteolytic peptide used in the study of the proteasome. It is a sensitive fluorogenic substrate for chymotrypsin, which means it can be used to measure the activity of this enzyme by producing a fluorescent signal upon cleavage . This compound is particularly useful in biochemical research for studying enzyme kinetics and protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutaryl-gly-gly-phe-amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, lyophilization (freeze-drying) is employed to obtain the peptide in a stable, dry form suitable for storage and transport .
Chemical Reactions Analysis
Types of Reactions
Glutaryl-gly-gly-phe-amc primarily undergoes hydrolysis reactions catalyzed by proteases such as chymotrypsin. The hydrolysis of the amide bond in the peptide releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected using fluorescence spectroscopy.
Common Reagents and Conditions
Proteases: Enzymes like chymotrypsin are commonly used to catalyze the hydrolysis of this compound.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are used to maintain the pH during the reaction.
Fluorescence Detection: The release of AMC is monitored using a fluorescence spectrophotometer with excitation and emission wavelengths of 380 nm and 460 nm, respectively.
Major Products
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property makes it a valuable tool for measuring protease activity in various biological samples .
Scientific Research Applications
Glutaryl-gly-gly-phe-amc has a wide range of applications in scientific research:
Biochemistry: Used to study enzyme kinetics and protease activity.
Cell Biology: Employed in assays to measure proteasome activity in cell lysates.
Medicine: Utilized in drug discovery to screen for protease inhibitors.
Industry: Applied in quality control processes to ensure the activity of proteolytic enzymes in industrial applications
Mechanism of Action
The mechanism of action of glutaryl-gly-gly-phe-amc involves its cleavage by proteases such as chymotrypsin. The enzyme recognizes the peptide sequence and catalyzes the hydrolysis of the amide bond, releasing the fluorescent AMC moiety. This reaction allows researchers to quantify protease activity based on the intensity of the fluorescence signal .
Comparison with Similar Compounds
Similar Compounds
Glutaryl-gly-arg-amc: Another fluorogenic substrate used to study protease activity.
Glutaryl-ala-ala-phe-amc: Similar in structure and used for similar applications in protease assays.
Uniqueness
Glutaryl-gly-gly-phe-amc is unique due to its specific peptide sequence, which makes it a preferred substrate for chymotrypsin. Its high sensitivity and strong fluorescence signal upon cleavage make it an invaluable tool in various biochemical and medical research applications .
Properties
IUPAC Name |
5-[[2-[[2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O8/c1-17-12-27(38)40-22-14-19(10-11-20(17)22)31-28(39)21(13-18-6-3-2-4-7-18)32-25(35)16-30-24(34)15-29-23(33)8-5-9-26(36)37/h2-4,6-7,10-12,14,21H,5,8-9,13,15-16H2,1H3,(H,29,33)(H,30,34)(H,31,39)(H,32,35)(H,36,37)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCLFHIPMBWDB-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)CNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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